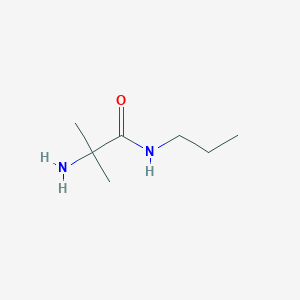

2-methyl-N-propylalaninamide

Overview

Description

Scientific Research Applications

Fluorescence in Protein Studies

2-methyl-N-propylalaninamide, due to its structural similarity to fluorescent amino acids like dansylalanine, may be utilized in protein studies. Dansylalanine has been genetically encoded in yeast to study protein structure, dynamics, and interactions. This approach involves selective incorporation of fluorophores into proteins at defined sites, providing insights into protein folding and function under various conditions (Summerer et al., 2006).

Chemical Synthesis

The compound's potential for modification makes it a candidate for chemical synthesis research, particularly in the development of novel methylation methods. For instance, direct N-monomethylation of aromatic primary amines using methanol has been achieved with significant efficiency and selectivity, highlighting the versatility of such compounds in synthetic chemistry (Feng Li et al., 2012).

RNA Structure Analysis

Compounds structurally related to this compound might be useful in RNA structure analysis techniques like SHAPE (Selective 2′-hydroxyl acylation analyzed by primer extension), which assesses RNA flexibility and structure at a single-nucleotide resolution. This method relies on the reactivity of specific chemical groups towards RNA, providing valuable information about RNA conformation and its role in biological processes (Wilkinson et al., 2006).

Epigenetic Research

In epigenetics, understanding the role of DNA methylation in cancer has been crucial. Compounds like this compound could serve as analogs or inhibitors in studying the mechanisms of DNA methylation and demethylation, providing insights into gene regulation, cancer progression, and potential therapeutic targets (J. Kaiser, 2010).

properties

IUPAC Name |

2-amino-2-methyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-4-5-9-6(10)7(2,3)8/h4-5,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYLXSNQBWYMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.